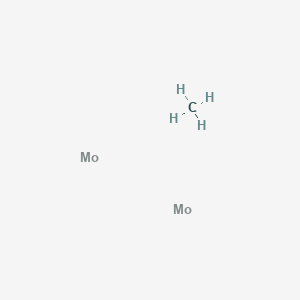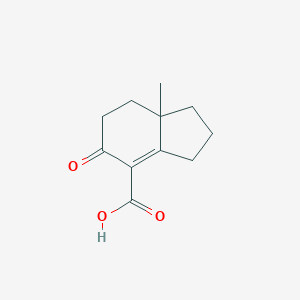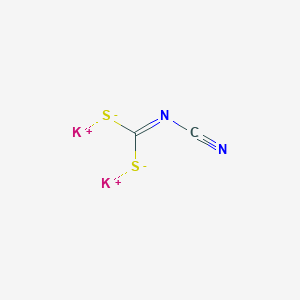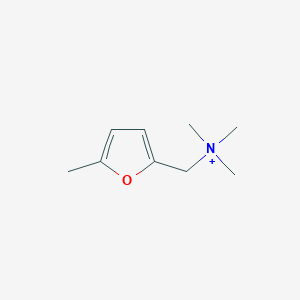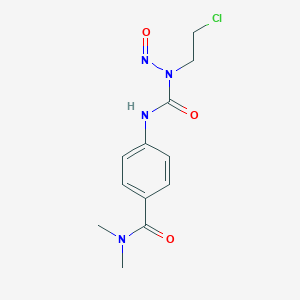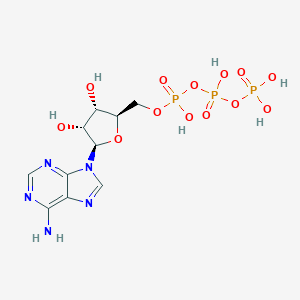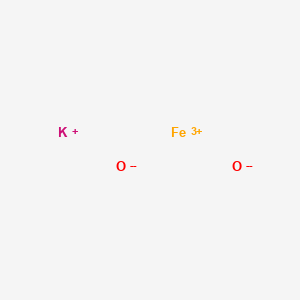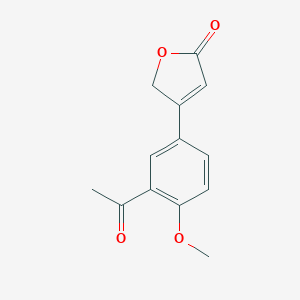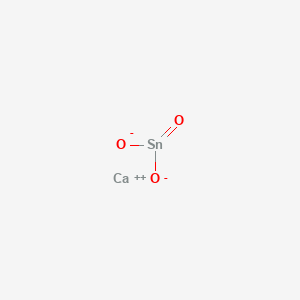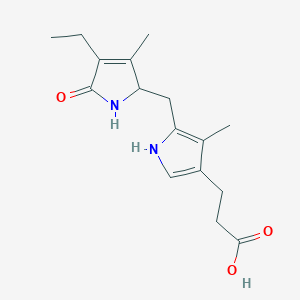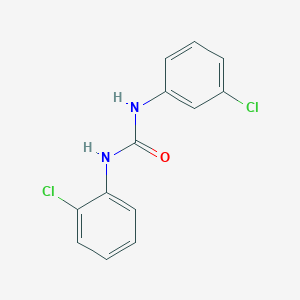
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a non-selective herbicide, meaning it can kill a wide range of plants, including both broadleaf and grassy weeds.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, the death of the plant.
Effets Biochimiques Et Physiologiques
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the growth of roots and shoots, reduce chlorophyll content, and decrease photosynthetic activity. In addition, 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can cause oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for studying photosynthesis and oxidative stress in plants.
However, there are also limitations to the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments. It is a non-selective herbicide, meaning it can kill a wide range of plants, including those that are not the target of the experiment. This can make it difficult to study the effects of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on specific plant species. In addition, the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments may not accurately reflect its impact on the environment, as factors such as soil type and weather conditions can affect its effectiveness.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. One area of interest is the development of new herbicides that are more selective and less harmful to the environment. In addition, research is needed to better understand the impact of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on non-target plant species and the environment as a whole. Finally, there is a need for research on the development of new methods for controlling weed growth that are more sustainable and environmentally friendly.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the reaction of 2-chloroaniline with 3-chloroaniline in the presence of phosgene and a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea is relatively simple and can be carried out on a large scale, making it a cost-effective herbicide.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling weed growth in a variety of crops, including cotton, soybeans, and sugarcane. In addition, research has shown that 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can be used in combination with other herbicides to increase their effectiveness.
Propriétés
Numéro CAS |
13208-21-4 |
|---|---|
Nom du produit |
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea |
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
Clé InChI |
DHCWGPFKKFJIKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



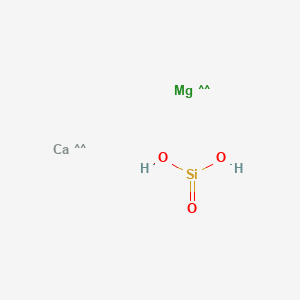
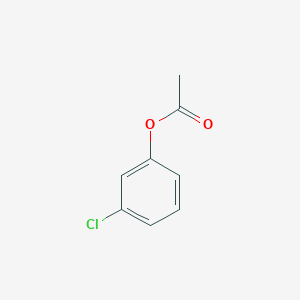
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
